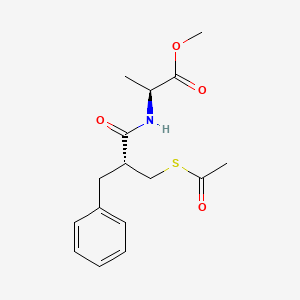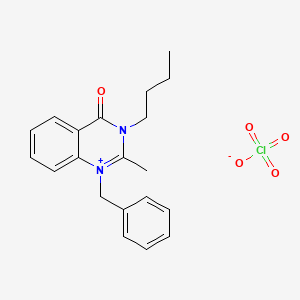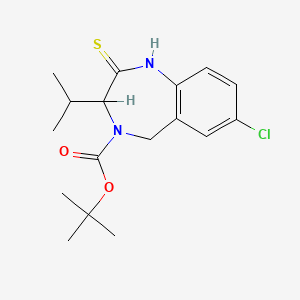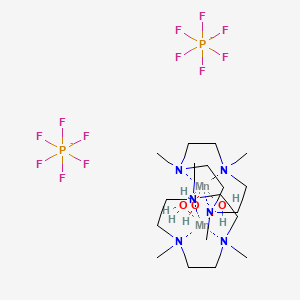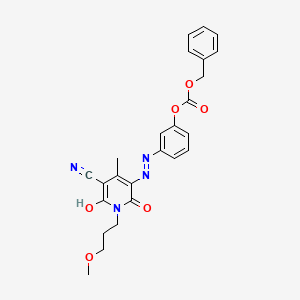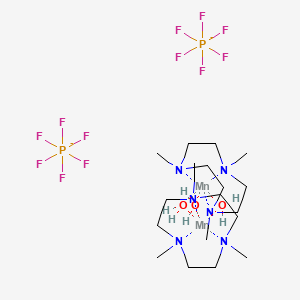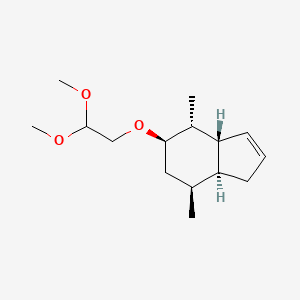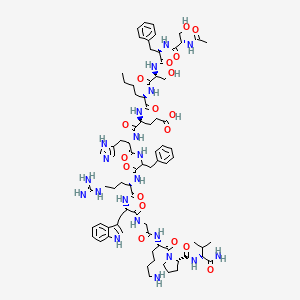
(2-Phenylalanyl-4-norleucine)alpha-msh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylalanyl-4-norleucine)alpha-msh is a synthetic analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). Alpha-MSH is a 13 amino acid neuropeptide secreted by melanocytes and keratinocytes after ultraviolet light exposure. It is responsible for melanin synthesis, playing a crucial role in skin pigmentation .
Métodos De Preparación
The synthesis of (2-Phenylalanyl-4-norleucine)alpha-msh involves the substitution of the fourth amino acid in the alpha-MSH sequence with norleucine and the seventh amino acid with phenylalanine. This synthetic route enhances the biological activity and stability of the compound. The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Análisis De Reacciones Químicas
(2-Phenylalanyl-4-norleucine)alpha-msh undergoes various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Aplicaciones Científicas De Investigación
(2-Phenylalanyl-4-norleucine)alpha-msh has several scientific research applications:
Chemistry: It is used as a molecular probe to study melanocortin receptors in both normal and abnormal melanocytes.
Biology: The compound is used to investigate the role of alpha-MSH in melanin synthesis and its effects on melanocyte homeostasis.
Mecanismo De Acción
The mechanism of action of (2-Phenylalanyl-4-norleucine)alpha-msh involves binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This pathway controls processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
Comparación Con Compuestos Similares
(2-Phenylalanyl-4-norleucine)alpha-msh is unique due to its enhanced stability and prolonged biological activity compared to other alpha-MSH analogues. Similar compounds include:
[Nle4]-alpha-MSH: A synthetic analogue with norleucine at the fourth position.
[Nle4, D-Phe7]-alpha-MSH: A synthetic analogue with norleucine at the fourth position and D-phenylalanine at the seventh position.
Propiedades
Número CAS |
73391-90-9 |
|---|---|
Fórmula molecular |
C78H111N21O18 |
Peso molecular |
1630.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H111N21O18/c1-5-6-24-52(91-75(115)61(42-101)97-72(112)57(35-47-21-11-8-12-22-47)94-74(114)60(41-100)88-45(4)102)68(108)92-54(29-30-64(104)105)70(110)96-59(37-49-39-83-43-87-49)73(113)93-56(34-46-19-9-7-10-20-46)71(111)90-53(27-17-32-84-78(81)82)69(109)95-58(36-48-38-85-51-25-14-13-23-50(48)51)67(107)86-40-63(103)89-55(26-15-16-31-79)77(117)99-33-18-28-62(99)76(116)98-65(44(2)3)66(80)106/h7-14,19-23,25,38-39,43-44,52-62,65,85,100-101H,5-6,15-18,24,26-37,40-42,79H2,1-4H3,(H2,80,106)(H,83,87)(H,86,107)(H,88,102)(H,89,103)(H,90,111)(H,91,115)(H,92,108)(H,93,113)(H,94,114)(H,95,109)(H,96,110)(H,97,112)(H,98,116)(H,104,105)(H4,81,82,84)/t52-,53-,54-,55-,56?,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
Clave InChI |
UBDHFRWEHJJGRR-LDVSLMDESA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)C |
SMILES canónico |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


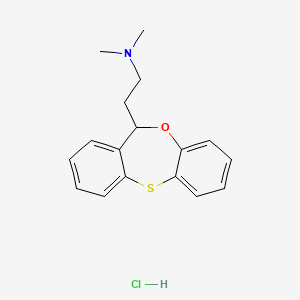
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
